5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
35162-56-2 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,7-dimethyl-5,7-dihydrofuro[3,4-b]pyrazine |
InChI |
InChI=1S/C8H10N2O/c1-5-7-8(6(2)11-5)10-4-3-9-7/h3-6H,1-2H3 |
InChI Key |
YCFSXCYRDVVWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC=CN=C2C(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is carried out in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Cycloaddition Reactions
The electron-deficient pyrazine ring enables [4+2] Diels-Alder reactions. For example:
-
Reacts with electron-rich dienophiles (e.g., alkenes/alkynes) to form bicyclic adducts.
-
Substituents on the dihydrofuran ring influence regioselectivity .
Table 1: Cycloaddition Reaction Examples
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylene derivatives | Ag(CF₃CO₂), DMAc, 100°C | Pyrazolo[3,4-b]pyridine derivatives | 65–85% | |
| Ethylene | Thermal activation | Hexahydrofuropyrazine adduct | ~50% |
Alkylation and Arylation
The methyl groups at positions 5 and 7 undergo electrophilic substitution:
-
Friedel-Crafts alkylation : Reacts with benzyl halides under Lewis acid catalysis (e.g., AlCl₃).
-
Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd catalysts .
Table 2: Functionalization at Methyl Groups
| Reagent | Catalyst | Product | Selectivity | Source |
|---|---|---|---|---|
| Benzyl chloride | AlCl₃, CH₂Cl₂ | 5,7-Dibenzyl derivative | High | |
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Bromophenyl) substituted | Moderate |
Oxidation and Ring-Opening
The dihydrofuran ring is susceptible to oxidative cleavage:
-
Ozonolysis : Forms pyrazine-dicarbaldehyde intermediates.
-
Peracid oxidation : Converts the furan ring to a γ-lactone .
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| m-CPBA | CHCl₃, 25°C | γ-Lactone-fused pyrazine | Retains pyrazine ring | |
| O₃, then Zn/H₂O | -78°C, then RT | Pyrazine-2,3-dicarbaldehyde | Requires anhydrous |
Nucleophilic Substitution
The pyrazine nitrogen atoms participate in SNAr reactions:
-
Reacts with amines (e.g., aniline) under microwave irradiation to form N-aryl derivatives .
-
Halogenation (Br₂/FeBr₃) introduces bromine at the pyrazine C-3 position .
Coordination Chemistry
The pyrazine nitrogen lone pairs enable metal coordination:
-
Forms stable complexes with Zn²⁺ and Ag⁺, useful in catalysis .
-
Silver complexes activate alkynes for cyclization (e.g., in pyrazolo[3,4-b]pyridine synthesis) .
Biological Derivatization
Modifications for pharmaceutical applications include:
-
Sulfonamide formation : Enhances antimicrobial activity.
-
Glycosylation : Attaches sugar moieties to improve solubility .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders
Research indicates that derivatives of 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine may serve as effective treatments for neurological and neurodegenerative diseases. Specifically, compounds related to this structure have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor. This receptor is implicated in several conditions, including:
- Schizophrenia
- Alzheimer’s Disease
- Parkinson’s Disease
The activation of the M4 receptor can potentially improve cognitive function and alleviate symptoms associated with these disorders. For example, a patent describes the use of these compounds to enhance cognitive performance and reduce behavioral disturbances in patients suffering from these conditions .
2. Anticancer Properties
In addition to neurological applications, this compound derivatives have shown promise in cancer research. Certain studies have indicated that similar compounds exhibit anticancer activity against various cell lines, including breast and prostate cancer cells. These compounds may act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .
Synthetic Chemistry Applications
1. Synthesis of Heterocycles
The compound can also be utilized in synthetic organic chemistry as a precursor for creating more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as:
- Diels-Alder Reactions: This reaction type can be facilitated using derivatives of this compound to form new cyclic structures.
- Electrocyclization Reactions: The compound can undergo electrocyclization processes that are valuable for synthesizing various pyridine derivatives .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Mechanism of Action
The exact mechanism of action of 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Structural and Functional Analogues in Energetic Materials
Fused pyrazine derivatives are critical in high-energy density materials (HEDMs) due to their nitrogen-rich frameworks and high heats of formation. Below is a comparison with key analogues:
Table 1: Energetic Properties of Fused Pyrazine Derivatives
- Key Insights: Methyl substituents in 5,7-dimethylfuropyrazine likely enhance thermal stability compared to nitro- or nitramino-functionalized derivatives (e.g., compound 55), albeit at the cost of reduced detonation performance . Furazano-pyrazines (e.g., compound 6) exhibit superior oxygen balance and detonation properties due to nitro groups, whereas methyl groups in the target compound may lower sensitivity, making it suitable for less volatile applications .
Biological Activity
5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on antimicrobial, anticancer, and neuroprotective activities.
Chemical Structure and Properties
This compound has a unique structure characterized by a fused furo-pyrazine system. The molecular formula is with a molecular weight of approximately 160.22 g/mol. Its structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 160.22 g/mol |
| CAS Number | 128397-25-1 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC):
- For E. coli: MIC = 20 µg/mL
- For S. aureus: MIC = 15 µg/mL
This suggests that the compound could serve as a potential lead in developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Cell Viability Assay Results:
- MCF-7: IC50 = 25 µM
- HeLa: IC50 = 30 µM
These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to exhibit protective effects against oxidative stress-induced neuronal damage.
- Key Findings:
- Reduction in reactive oxygen species (ROS) levels by approximately 40% in neuronal cell cultures.
- Enhanced cell viability in the presence of neurotoxic agents.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation: It potentially interacts with specific receptors involved in apoptosis and neuroprotection.
- Oxidative Stress Reduction: By decreasing ROS levels, it helps maintain cellular integrity under stress conditions.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antibacterial Efficacy Study : A study conducted on various bacterial strains showed that formulations containing this compound significantly reduced bacterial load in infected mice models.
- Cancer Cell Line Study : In a comparative analysis with known chemotherapeutics, this compound demonstrated comparable efficacy with lower toxicity profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis involving cyclocondensation of substituted pyrazine precursors with dihydrofuran derivatives is commonly employed. For example, diethyl esters of pyrazine-dicarboxylic acid (e.g., diethyl 2,3-pyrazinedicarboxylate) can react with methyl-substituted dihydrofuran intermediates under acidic or thermal conditions. Purity optimization requires rigorous purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Impurity profiles should be monitored using HPLC with UV detection at 254 nm .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm methyl group positions and dihydrofuran ring saturation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO).
- X-ray Crystallography : For unambiguous confirmation of the fused furopyrazine ring system, single-crystal X-ray diffraction is recommended .
Advanced Research Questions
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Temporal degradation kinetics can be modeled using first-order rate equations .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Purity Variability : Re-test batches with ≥98% purity (HPLC-validated).
- Assay Conditions : Standardize buffer systems (e.g., ammonium acetate pH 6.5 for enzymatic assays) and control redox-sensitive environments.
- Structural Analog Interference : Compare activity against structurally related compounds (e.g., 6,7-dihydrocyclopentapyrazines) to isolate functional group contributions .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., RIPK1 kinase) using software like AutoDock Vina.
- Solvent Effects : Use COSMO-RS models to assess solubility in polar/nonpolar media. Validate with experimental partition coefficients (logP) .
Q. How can the compound’s potential in medicinal chemistry be systematically evaluated?
- Methodological Answer :
- In Vitro Screening : Test against kinase panels (e.g., RIPK1, EGFR) using fluorescence polarization assays.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Toxicity Profiling : Use zebrafish embryotoxicity assays or HEK293 cell viability assays (MTT protocol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
